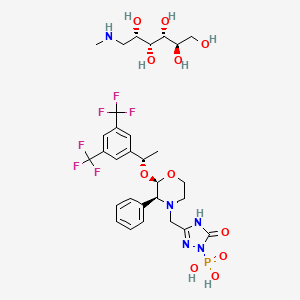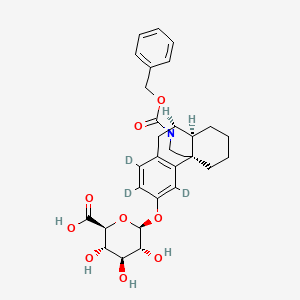
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide involves multiple steps. The starting material is typically a dextromethorphan derivative, which undergoes a series of chemical reactions to introduce the benzyloxycarbonyl group, the deuterium atoms, and the glucuronide moiety . The reaction conditions often include the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the final product .
Análisis De Reacciones Químicas
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Aplicaciones Científicas De Investigación
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of labeled dextromethorphan metabolites, it plays a crucial role in the study of dextromethorphan’s metabolism and pharmacokinetics . The glucuronide moiety allows for the compound’s conjugation and subsequent excretion, while the deuterium atoms provide stability and enable precise tracking in metabolic studies .
Comparación Con Compuestos Similares
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide: This compound lacks the deuterium atoms, making it less stable and less suitable for precise metabolic studies.
N-Benzyloxycarbonyl Dextrorphan-d3 b-D-O-Glucuronide: This compound lacks the N-desmethyl group, which may affect its metabolic properties and interactions with molecular targets.
The uniqueness of this compound lies in its combination of the benzyloxycarbonyl group, the deuterium atoms, and the glucuronide moiety, which together provide enhanced stability, specificity, and utility in scientific research .
Propiedades
Fórmula molecular |
C30H35NO9 |
|---|---|
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-3,5,6-trideuterio-17-phenylmethoxycarbonyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H35NO9/c32-23-24(33)26(27(35)36)40-28(25(23)34)39-19-10-9-18-14-22-20-8-4-5-11-30(20,21(18)15-19)12-13-31(22)29(37)38-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22-26,28,32-34H,4-5,8,11-14,16H2,(H,35,36)/t20-,22+,23+,24+,25-,26+,28-,30+/m1/s1/i9D,10D,15D |
Clave InChI |
TWXLLCNCSDELMS-DSRLTQQISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C(=O)OCC5=CC=CC=C5)[2H])O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)[2H] |
SMILES canónico |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)OCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



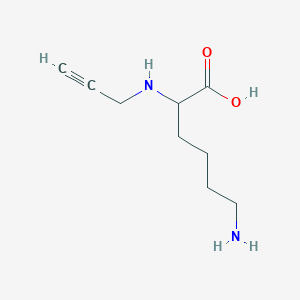
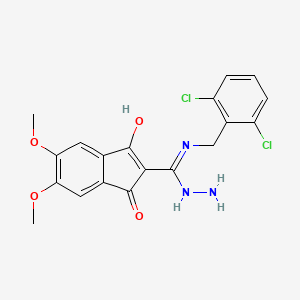
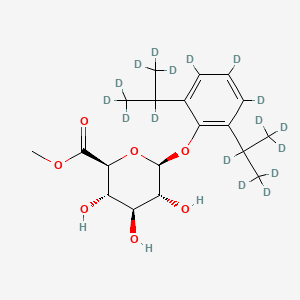
![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
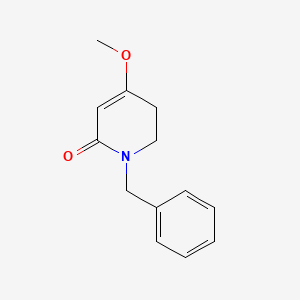
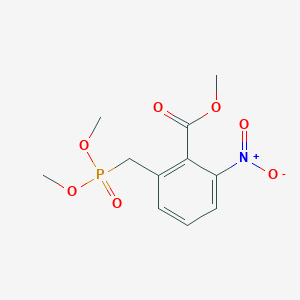


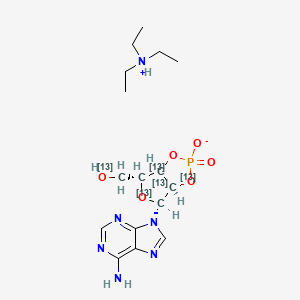
![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)

